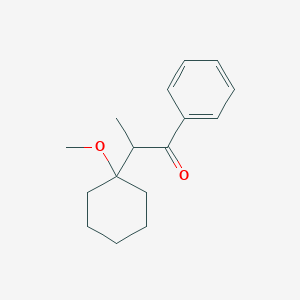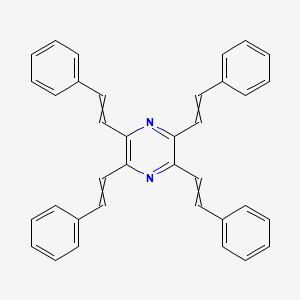
Tetrakis(2-phenylethenyl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(2-phenylethenyl)pyrazine is an organic compound with the molecular formula C36H28N2. It is a derivative of pyrazine, where four phenylethenyl groups are attached to the pyrazine ring. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(2-phenylethenyl)pyrazine typically involves the reaction of pyrazine with styrene derivatives under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where pyrazine is reacted with 2-bromostyrene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Tetrakis(2-phenylethenyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The phenylethenyl groups can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: The phenylethenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Tetrahydro derivatives of this compound.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
科学研究应用
Tetrakis(2-phenylethenyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of Tetrakis(2-phenylethenyl)pyrazine involves its interaction with specific molecular targets and pathways. The phenylethenyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s electronic properties can influence redox reactions and electron transfer processes in biological systems.
相似化合物的比较
Similar Compounds
Tetrakis(4-carboxyphenyl)pyrazine: Known for its use in metal-organic frameworks (MOFs) and as a ligand in coordination chemistry.
Tetrakis(2-pyridyl)pyrazine: Studied for its charge-transfer complexes and coordination properties.
Tetrakis(4-methoxyphenyl)pyrazine:
Uniqueness
Tetrakis(2-phenylethenyl)pyrazine is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring specific molecular interactions and electronic characteristics, such as in the development of advanced materials and therapeutic agents.
属性
CAS 编号 |
145983-47-7 |
|---|---|
分子式 |
C36H28N2 |
分子量 |
488.6 g/mol |
IUPAC 名称 |
2,3,5,6-tetrakis(2-phenylethenyl)pyrazine |
InChI |
InChI=1S/C36H28N2/c1-5-13-29(14-6-1)21-25-33-34(26-22-30-15-7-2-8-16-30)38-36(28-24-32-19-11-4-12-20-32)35(37-33)27-23-31-17-9-3-10-18-31/h1-28H |
InChI 键 |
JYERHBZOSJCZPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=C(N=C(C(=N2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4)C=CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


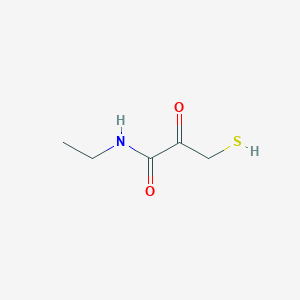
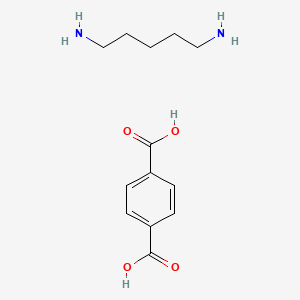
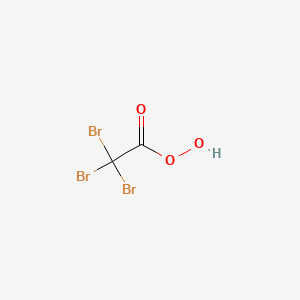
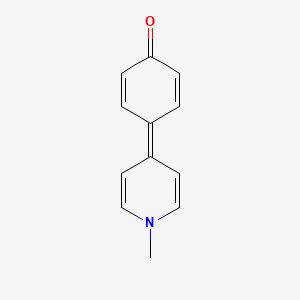
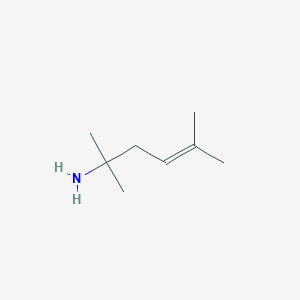
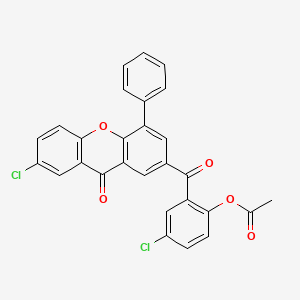
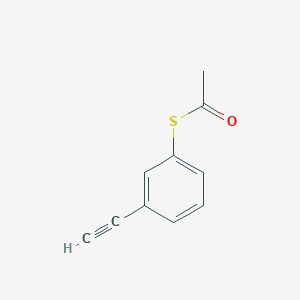
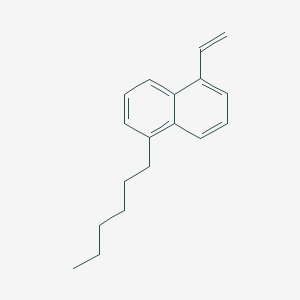
![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B12545491.png)
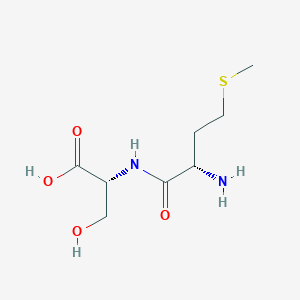
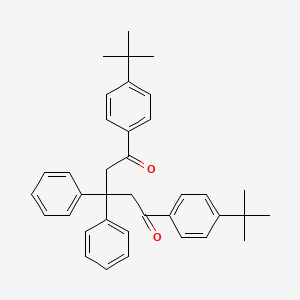
![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
![(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]](/img/structure/B12545517.png)
